N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Description

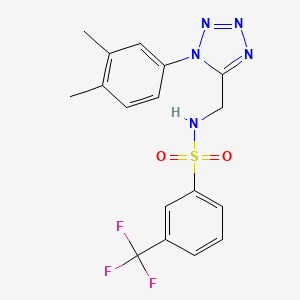

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a tetrazole ring substituted with a 3,4-dimethylphenyl group and a trifluoromethylbenzene sulfonamide moiety. The tetrazole ring, a nitrogen-rich heterocycle, is known for its metabolic stability and hydrogen-bonding capacity, which can enhance receptor binding in bioactive compounds .

Synthesis pathways for such compounds may involve alkylation of tetrazole precursors with sulfonamide-bearing reagents, akin to methods described for analogous tetrazolinone derivatives (e.g., Sumitomo’s synthesis of 1-(2-methyl-3-trifluoromethylphenyl)-4-methyl-1,4-dihydrotetrazol-5-one via potassium carbonate-mediated alkylation) .

Properties

IUPAC Name |

N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3N5O2S/c1-11-6-7-14(8-12(11)2)25-16(22-23-24-25)10-21-28(26,27)15-5-3-4-13(9-15)17(18,19)20/h3-9,21H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKDSLYASUFGHGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound notable for its diverse biological activities. This compound, characterized by its tetrazole ring and trifluoromethyl group, has garnered attention in medicinal chemistry due to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 411.4 g/mol. The structure features a sulfonamide group, which is significant in the development of antibacterial and anti-inflammatory drugs.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₆F₃N₅O₂S |

| Molecular Weight | 411.4 g/mol |

| Functional Groups | Tetrazole, Trifluoromethyl, Sulfonamide |

Biological Activity

This compound exhibits several biological activities:

- Antibacterial Activity : The sulfonamide moiety contributes to its antibacterial properties, similar to traditional sulfonamides like sulfanilamide. Studies indicate that the compound shows effective inhibition against various Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : The trifluoromethyl group enhances the pharmacological profile of the compound, potentially increasing its anti-inflammatory efficacy.

- Cytotoxicity : Research has demonstrated that this compound exhibits cytotoxic effects against certain cancer cell lines. For instance, it has been shown to induce apoptosis in Jurkat cells with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Tetrazole Ring : Known for its ability to interact with various biological targets through hydrogen bonding and hydrophobic interactions.

- Trifluoromethyl Group : Enhances lipophilicity and binding affinity to proteins, thereby improving bioavailability.

- Dimethylphenyl Substitution : The presence of dimethyl groups on the phenyl ring is crucial for maintaining cytotoxic activity.

Case Studies and Research Findings

A series of studies have explored the biological implications of this compound:

- Cytotoxicity Assays : In vitro assays have shown that this compound displays significant cytotoxicity against various cancer cell lines including A-431 and HT-29. The mechanism appears to involve disruption of cellular metabolism and induction of apoptosis.

- Binding Studies : Interaction studies have revealed a strong binding affinity for certain protein targets associated with cancer proliferation and inflammation pathways. Molecular docking simulations suggest that the compound can effectively bind to active sites, inhibiting enzymatic activity.

- Comparative Analysis : When compared to structurally similar compounds such as celecoxib and other sulfonamides, this compound demonstrates enhanced potency in both antibacterial and anticancer activities.

Scientific Research Applications

Antitumor Activity

Recent studies have demonstrated that N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide exhibits significant cytotoxicity against various cancer cell lines. In vitro assays have indicated that the compound can inhibit cell growth effectively, making it a candidate for further investigation in cancer therapy.

Anti-inflammatory Potential

The compound's ability to inhibit IL-17 production suggests its potential application in treating inflammatory conditions such as psoriasis and rheumatoid arthritis. Preclinical studies have shown promising results in animal models, indicating a favorable safety profile and therapeutic efficacy.

Study on RORc Inhibition

A notable preclinical study evaluated the efficacy of this compound as an inverse agonist of retinoic acid receptor-related orphan receptor C (RORc). The results indicated significant inhibition of IL-17 production in both in vitro and in vivo models, highlighting its potential for treating autoimmune disorders.

Cancer Cell Line Testing

In comparative studies against standard chemotherapeutic agents, this compound demonstrated lower IC50 values across multiple cancer cell lines. This suggests a promising avenue for its development as an anticancer agent.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound 1 : 1-(2-methyl-3-trifluoromethylphenyl)-4-methyl-1,4-dihydrotetrazol-5-one (Sumitomo, 2019)

- Core Structure: Tetrazolinone (partially reduced tetrazole with a ketone group).

- Substituents : 2-methyl-3-trifluoromethylphenyl at position 1, methyl group at position 3.

- Key Differences: The target compound features a fully aromatic tetrazole ring linked to a benzenesulfonamide, whereas Compound 1 has a tetrazolinone core. The trifluoromethyl group in Compound 1 is adjacent to a methyl group on the phenyl ring, whereas the target’s phenyl group has 3,4-dimethyl substituents.

- Implications: The tetrazolinone in Compound 1 may exhibit different redox properties and hydrogen-bonding capabilities compared to the sulfonamide-linked tetrazole in the target compound .

Compound 2 : N-[3-(1H-tetrazol-5-yl)phenyl]-3-(trifluoromethyl)benzamide (DN6, 2012)

- Core Structure : Benzamide linked to a tetrazole-substituted phenyl group.

- Substituents : 3-(trifluoromethyl)benzamide, tetrazole at the meta position of the phenyl ring.

- Key Differences :

- DN6 employs a benzamide group, while the target uses a benzenesulfonamide.

- The tetrazole in DN6 is directly attached to the phenyl ring, whereas the target’s tetrazole is connected via a methylene bridge.

- Implications : Sulfonamides are more acidic (pKa ~10) than benzamides (pKa ~15), which could influence solubility and receptor interactions. The methylene linker in the target may enhance conformational flexibility .

Compound 3 : Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)

- Core Structure : Benzamide with an isopropyloxy-substituted phenyl group.

- Substituents : 2-(trifluoromethyl)benzamide, 3-isopropyloxy phenyl.

- Key Differences :

- Flutolanil lacks a tetrazole ring, relying on an ether-linked isopropyl group for lipophilicity.

- The trifluoromethyl group is positioned ortho to the benzamide, unlike the target’s para-substituted sulfonamide.

Physicochemical and Bioactivity Comparisons

| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Key Functional Groups | Potential Applications |

|---|---|---|---|---|

| Target Compound | ~427.4 | 3.8 | Tetrazole, benzenesulfonamide, -CF₃ | Pesticides/Pharmaceuticals |

| 1-(2-methyl-3-trifluoromethylphenyl)-4-methyl... | ~316.3 | 3.5 | Tetrazolinone, -CF₃ | Agrochemical intermediates |

| DN6 | ~357.3 | 3.2 | Benzamide, tetrazole, -CF₃ | Enzyme inhibitors |

| Flutolanil | ~323.3 | 4.1 | Benzamide, isopropyloxy, -CF₃ | Fungicide |

- LogP Trends : The target compound’s higher lipophilicity (LogP ~3.8) compared to DN6 (LogP ~3.2) may reflect the contribution of the 3,4-dimethylphenyl group. Flutolanil’s elevated LogP (4.1) aligns with its isopropyloxy substituent, favoring membrane penetration .

- Bioactivity : Tetrazole-containing compounds like DN6 and the target may exhibit enhanced binding to metalloenzymes (e.g., cyclooxygenase) due to the tetrazole’s ability to coordinate metal ions. Sulfonamides, as seen in the target, are historically associated with antibacterial activity but are also explored in kinase inhibition .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

- Reaction Conditions : Use polar aprotic solvents (e.g., DMF) with potassium carbonate as a base to facilitate nucleophilic substitution reactions. Control reaction time and temperature (e.g., room temperature for 12–24 hours) to minimize side products .

- Purification : Recrystallization from ethanol or methanol is effective for isolating the sulfonamide derivative. Column chromatography with ethyl acetate/hexane gradients can resolve impurities .

- Key Parameters : Monitor intermediates via TLC or HPLC to ensure stepwise progression. Adjust stoichiometric ratios (e.g., 1.1:1 molar ratio of alkylating agent to precursor) to maximize conversion .

Q. What analytical techniques are critical for structural characterization?

Methodological Answer:

- X-ray Crystallography : Resolve 3D conformation to confirm bond angles, distances, and stereochemistry. Suitable for crystalline derivatives .

- NMR Spectroscopy : Use H and C NMR to verify substituent positions. The trifluoromethyl group ( to -65 ppm in F NMR) and tetrazole ring protons ( ppm) are diagnostic .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

Q. What initial biological assays are recommended for screening activity?

Methodological Answer:

- Enzyme Inhibition Assays : Target sulfonamide-associated enzymes (e.g., carbonic anhydrase) using fluorometric or colorimetric methods. IC values should be calculated with dose-response curves .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity. Compare results with control compounds (e.g., methotrexate) .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking enhance understanding of this compound’s reactivity and bioactivity?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict electrostatic potential surfaces and frontier molecular orbitals. Compare theoretical vs. experimental NMR shifts (<2 ppm deviation validates accuracy) .

- Docking Studies : Use AutoDock Vina to model interactions with protein targets (e.g., COX-2 or EGFR). Focus on hydrogen bonding with the sulfonamide group and hydrophobic interactions with the trifluoromethyl moiety .

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

- Systematic Review : Aggregate data from peer-reviewed studies (exclude patents and non-peer-reviewed sources) to identify trends. Use PRISMA guidelines for transparency .

- Meta-Analysis : Apply fixed-effects or random-effects models to quantify heterogeneity. For example, if IC values vary >10-fold, investigate differences in assay conditions (e.g., pH, cell line origin) .

- Experimental Replication : Repeat key studies with standardized protocols (e.g., identical cell passage numbers, solvent controls) .

Q. What strategies can elucidate structure-activity relationships (SAR) for this compound?

Q. How can researchers validate the compound’s metabolic stability in preclinical studies?

Methodological Answer:

- Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS. Half-life >30 minutes suggests favorable stability .

- CYP450 Inhibition Screening : Test against CYP3A4 and CYP2D9 isoforms. >50% inhibition at 10 µM indicates risk of drug-drug interactions .

Methodological Resources

- Synthesis Protocols : Refer to PubChem’s documented procedures for analogous sulfonamide derivatives .

- Computational Tools : Gaussian 16 for DFT; PyMol for visualizing docking poses .

- Data Repositories : Deposit crystallographic data in the Cambridge Structural Database (CSD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.